[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
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Overview
Description
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is known for its stability and aromatic properties, making it a valuable structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-carboxylate precursor, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The subsequent steps involve the formation of the cyano and nitro groups, which are introduced via nitration and cyanation reactions, respectively. The final step includes the coupling of the aniline derivative with the naphthalene core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s derivatives may exhibit bioactivity, making them potential candidates for drug discovery and development. Studies on its interaction with biological targets can provide insights into its therapeutic potential.
Medicine
The compound and its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for medicinal chemistry research.
Industry
In the industrial sector, the compound can be utilized in the development of advanced materials, such as organic semiconductors and dyes. Its stability and electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the cyano group may interact with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzonitrile: Shares the cyano and aromatic characteristics but differs in the presence of bromine atoms.
Coumarin: Contains an aromatic ring system and is known for its bioactivity, similar to the naphthalene core in the compound.
Trans-cinnamaldehyde: Features an aromatic ring with an aldehyde group, similar to the enone structure in the compound.
Uniqueness
The uniqueness of [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate lies in its combination of functional groups and aromatic systems, which confer distinct chemical reactivity and potential bioactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O5/c1-18-15-22(31(34)35)13-14-25(18)30-27(32)21(17-29)16-20-8-3-5-12-26(20)36-28(33)24-11-6-9-19-7-2-4-10-23(19)24/h2-16H,1H3,(H,30,32)/b21-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLYSGDSHCBGM-LTGZKZEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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